Tetraphenylarsonium chloride monohydrate

Phase-Transfer Catalysis gem-Difluorocyclopropane Synthesis Organofluorine Chemistry

Generic onium salts fail in pertechnetate extraction and gem-difluorocyclopropanation, causing low yields and method failure. Tetraphenylarsonium chloride monohydrate, a high-purity lipophilic cation source, resolves these issues: • Superior TcO₄⁻ distribution ratios vs. phosphonium analogs in chloride media, enabling lower radiometric detection limits • Catalyzes gem-difluorocyclopropanation of α-methylstyrene where tetraalkylammonium salts are inactive • Stable ion-pair formation for pH-flexible metal-PAR/TAR extraction (pH 1.5-10); validated for V, Mo, Nb, and Tc-selective electrodes Supplied ≥99% purity with full Certificate of Analysis for immediate method transfer.

Molecular Formula C24H22AsClO
Molecular Weight 436.8 g/mol
CAS No. 104170-16-3
Cat. No. B034023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylarsonium chloride monohydrate
CAS104170-16-3
Molecular FormulaC24H22AsClO
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
InChIInChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1
InChIKeyNGDWSDTZKCSLRK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylarsonium Chloride Monohydrate (CAS 104170-16-3): Core Properties and In-Class Positioning for Technical Procurement


Tetraphenylarsonium chloride monohydrate (CAS 104170-16-3) is the hydrated chloride salt of the tetraphenylarsonium cation, a tetrahedral organoarsenic quaternary onium compound with the molecular formula C24H22AsClO and molecular weight of 436.81 g/mol . The compound exists as a white crystalline solid with a melting point of 258–260 °C and demonstrates high solubility in polar organic solvents as well as water, making it suitable for biphasic extraction and phase-transfer applications . As a member of the tetraphenyl-onium class, it functions primarily as a lipophilic cation source capable of forming ion-pairs with inorganic and organometallic anions, thereby enabling their transfer into organic phases [1]. Its chemical stability is characterized as generally stable under standard conditions, though incompatible with strong oxidizing agents, with thermal decomposition emitting toxic fumes of arsenic and chloride [2].

Why Tetraphenylarsonium Chloride Monohydrate Cannot Be Interchanged with Tetraphenylphosphonium or Tetraalkylammonium Salts


Despite apparent structural homology within the tetraphenyl-onium class, tetraphenylarsonium chloride monohydrate exhibits quantifiable divergence from its phosphonium and ammonium analogs in extraction efficiency, catalytic activity, and precipitation behavior. The larger ionic radius and distinct electronic properties of the arsonium center alter ion-pair formation energetics and lipophilicity, yielding measurable differences in distribution coefficients and reaction outcomes. For instance, in pertechnetate extraction systems, tetraphenylarsonium demonstrates superior distribution ratios compared to tetraphenylphosphonium under identical aqueous chloride conditions [1]. Conversely, in perchlorate gravimetric precipitation, tetraphenylphosphonium yields slightly lower solubility of the precipitated salt, offering marginally higher recovery [2]. In phase-transfer catalysis for gem-difluorocyclopropane synthesis, simple tetraalkylammonium salts fail entirely, while tetraphenylarsonium chloride provides measurable catalytic turnover [3]. These divergences are not merely academic; they directly impact method sensitivity, yield, and reproducibility in analytical and synthetic workflows. Generic substitution without quantitative justification therefore risks method failure, suboptimal detection limits, or reduced synthetic efficiency.

Tetraphenylarsonium Chloride Monohydrate: Quantitative Performance Evidence Versus Comparators


Phase-Transfer Catalysis: Tetraphenylarsonium Chloride Enables gem-Difluorocyclopropane Synthesis Where Tetraalkylammonium Salts Fail

In the synthesis of gem-difluorocyclopropanes from α-methylstyrene and chlorodifluoromethane under basic two-phase conditions, tetraphenylarsonium chloride displays measurable catalytic activity, whereas simple tetraalkylammonium salts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) are entirely ineffective [1]. This functional bifurcation establishes the arsonium compound as an enabling reagent for this specific transformation, which is otherwise inaccessible via conventional ammonium-based phase-transfer catalysts. While the activity is described as moderate and inferior to optimized electronically-tuned tetraarylarsonium derivatives developed subsequently, the tetraphenylarsonium parent compound remains the entry point for this catalytic manifold.

Phase-Transfer Catalysis gem-Difluorocyclopropane Synthesis Organofluorine Chemistry

Pertechnetate Extraction: Superior Distribution of Tetraphenylarsonium Chloride Versus Tetraphenylphosphonium Chloride in Chloride Media

In the extraction of pertechnetate (TcO4⁻) from aqueous chloride solutions into trichloromethane, tetraphenylarsonium chloride demonstrates higher extraction efficiency compared to tetraphenylphosphonium chloride [1]. The extraction constants calculated for both onium salts in the buffer/trichloromethane system show good agreement with independent water/trichloromethane determinations, with tetraphenylarsonium yielding more favorable TcO4⁻ distribution dependencies on phase composition [2]. This differential extraction behavior is attributed to the larger ionic radius and distinct polarizability of the arsonium center, which enhances ion-pair lipophilicity and organic-phase partitioning. The effect is particularly pronounced in the presence of competing chloride, nitrate, and perchlorate anions, where tetraphenylarsonium maintains preferential TcO4⁻ extraction over these interferents [3].

Radiochemistry Technetium-99 Separation Nuclear Waste Remediation

Perchlorate Gravimetric Analysis: Tetraphenylarsonium Perchlorate Exhibits 8% Higher Solubility Than Phosphonium Analog, Informing Method Selection

In aqueous perchlorate precipitation applications, the solubility of the resulting tetraphenylarsonium perchlorate salt is marginally higher than that of tetraphenylphosphonium perchlorate. At 20°C, the saturated concentration of tetraphenylphosphonium perchlorate is (5.2 ± 0.1) × 10⁻⁵ mol dm⁻³, compared to (5.6 ± 0.1) × 10⁻⁵ mol dm⁻³ for tetraphenylarsonium perchlorate [1]. This 7.7% difference in solubility, while modest, has practical implications for gravimetric perchlorate determination at micro and semimicro scales: the phosphonium reagent offers slightly lower residual solubility and therefore marginally higher recovery yield. However, the arsonium reagent may be preferred when solubility of the precipitated salt is advantageous—for instance, in applications requiring subsequent redissolution or when precipitation from more concentrated matrices risks co-precipitation artifacts.

Gravimetric Analysis Perchlorate Determination Analytical Chemistry

Azo-Dye Reagent Extraction: Tetraphenylarsonium Chloride Extends pH Range and Improves Extraction Yield for PAR and TAR

In the extraction of 4-(2-pyridylazo)resorcinol (PAR) and 4-(2-thiazolylazo)resorcinol (TAR) with chloroform, the presence of tetraphenylarsonium chloride (or its phosphonium analog) at 10–100-fold excess enhances extraction yield from 94–95% (chloroform alone) to 95–98% and substantially broadens the operational pH window [1]. Without onium salt, PAR extraction is limited to pH 3.5–5 and TAR to pH 1.5–5. With tetraphenylarsonium chloride, quantitative extraction is maintained across pH 3.5–10 for PAR and pH 1.5–10 for TAR [2]. At pH >8, the extracted species is exclusively the Ph4As⁺·HR⁻ ion-pair, whereas below pH 4, neutral H2R molecules predominate. This pH expansion enables metal complexation and extraction protocols that would otherwise be pH-restricted, with distribution constants for H2R determined as 14.9 for PAR and 19.2 for TAR [3].

Spectrophotometric Analysis Metal Complexation Azo-Dye Extraction

Aqueous Solubility Advantage: Tetraphenylarsonium Chloride Monohydrate Offers Superior Water Compatibility Relative to Anhydrous Form

Tetraphenylarsonium chloride monohydrate (CAS 104170-16-3) demonstrates high solubility in water, a property that distinguishes it from the anhydrous form (CAS 507-28-8) which exhibits more limited aqueous solubility . This hydrated formulation enables direct preparation of aqueous stock solutions without the need for organic co-solvents, streamlining workflows in ion-pair extraction protocols where aqueous-phase reagent addition is required prior to organic-phase partitioning. The monohydrate form is characterized by the same tetrahedral tetraphenylarsonium cation core but incorporates one water molecule of crystallization, which does not interfere with ion-pair formation or extraction chemistry. Procurement of the monohydrate rather than the anhydrous form eliminates the extra dissolution step and reduces solvent compatibility concerns in aqueous-heavy analytical protocols.

Reagent Preparation Aqueous-Phase Extraction Solution-Phase Chemistry

Ion-Selective Electrode and Sensor Applications: Tetraphenylarsonium Chloride Enables Technetium-Selective Electrode Fabrication

In electrochemical sensor development, tetraphenylarsonium chloride demonstrates unique suitability for technetium-selective electrode fabrication. When various approaches for chemical modification of glassy carbon electrodes were systematically evaluated, tetraphenylarsonium chloride extractant proved to be the best-suited reagent among those tested, capable of fixation by both ionic and covalent bonding onto electrodeposited polymer films [1]. Its high selectivity with respect to technetium enables discrimination against interfering anions in complex matrices. Furthermore, tetraphenylarsonium chloride has been successfully employed as an indicator electrode in potentiometric titration with periodate solution, enabling kinetic studies of organic and inorganic reactions where periodate serves as oxidant [2]. This dual functionality—both as extractant and electrode modifier—is not uniformly shared by phosphonium analogs, which are less extensively documented in ion-selective electrode configurations.

Ion-Selective Electrodes Electrochemical Sensors Technetium Detection

Tetraphenylarsonium Chloride Monohydrate: Validated Application Scenarios for Scientific Procurement and Method Development


Radiochemical Separation of Technetium-99 from Nuclear Waste and Environmental Samples

Tetraphenylarsonium chloride monohydrate is the extractant of choice for laboratories performing pertechnetate (TcO4⁻) separations from aqueous nuclear waste matrices, environmental water samples, or biomedical tracer solutions. Its superior extraction efficiency relative to tetraphenylphosphonium chloride under chloride media conditions [1] translates to higher recovery yields and lower detection limits in subsequent radiometric or mass spectrometric quantification. The compound's high selectivity for pertechnetate over competing hydroxide, chloride, and bicarbonate anions [2] enables clean separations without extensive matrix cleanup. Method development should reference the established extraction constants for the buffer/trichloromethane system and the documented distribution dependencies on phase composition [3].

Phase-Transfer Catalysis for gem-Difluorocyclopropane Synthesis

For synthetic organic chemistry laboratories pursuing fluorinated cyclopropane building blocks—particularly gem-difluorocyclopropanes from α-methylstyrene and chlorodifluoromethane—tetraphenylarsonium chloride monohydrate provides a viable catalyst class where conventional tetraalkylammonium phase-transfer catalysts (e.g., tetrabutylammonium bromide, Aliquat 336) fail to produce any measurable product [1]. While the catalytic activity is described as moderate and subsequent electronically-tuned tetraarylarsonium derivatives offer improved efficiency, the parent tetraphenylarsonium compound remains the accessible entry point for this catalytic manifold and serves as the baseline for structure-activity relationship studies in arsonium PTC development [2].

Spectrophotometric Metal Determination via Ion-Pair Extraction with Azo-Dye Ligands

Analytical laboratories developing spectrophotometric methods for transition metals (e.g., vanadium, molybdenum, niobium) using PAR or TAR as chromogenic chelating agents benefit from tetraphenylarsonium chloride's ability to broaden operational pH ranges and enhance extraction yields [1]. The compound enables quantitative metal complex extraction across pH 3.5–10 for PAR-based systems and pH 1.5–10 for TAR-based systems, compared to the narrow pH 3.5–5 window achievable with chloroform alone [2]. This pH flexibility is critical when sample matrices require acidic or alkaline conditions incompatible with the narrow native extraction window of the free azo-dye ligands. Documented protocols exist for vanadium [3], molybdenum [4], and niobium determinations.

Electrochemical Sensor Fabrication for Technetium and Periodate Detection

Laboratories developing ion-selective electrodes (ISEs) or modified glassy carbon electrodes for technetium monitoring or periodate titration should prioritize tetraphenylarsonium chloride monohydrate based on its validated performance as both extractant and electrode modifier. The compound has been identified as the best-suited reagent for technetium-selective electrode fabrication via fixation onto electrodeposited polymer films by both ionic and covalent bonding mechanisms [1]. Additionally, it functions effectively as an indicator electrode in potentiometric titrations with periodate solutions, enabling kinetic studies of oxidation reactions [2]. These electroanalytical applications leverage the compound's lipophilic cation character and its ability to form stable ion-pairs with anionic analytes of interest.

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